molecular formula C25H22N2O4S B15215625 N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide CAS No. 112565-40-9

N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide

Cat. No.: B15215625
CAS No.: 112565-40-9
M. Wt: 446.5 g/mol
InChI Key: LVDBKBQKIDUPPN-UHFFFAOYSA-N
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Description

N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide is a synthetic small molecule characterized by a benzamide moiety linked to a 4-oxobutyl chain, which is further substituted with a benzenesulfonyl-protected indole group. This compound combines two pharmacophoric motifs—arylsulfonamide and benzamide—commonly associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Its structural complexity arises from the indole core, a privileged scaffold in medicinal chemistry, and the sulfonamide group, which enhances metabolic stability and target binding affinity.

Properties

CAS No.

112565-40-9

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

N-[4-[1-(benzenesulfonyl)indol-2-yl]-4-oxobutyl]benzamide

InChI

InChI=1S/C25H22N2O4S/c28-24(16-9-17-26-25(29)19-10-3-1-4-11-19)23-18-20-12-7-8-15-22(20)27(23)32(30,31)21-13-5-2-6-14-21/h1-8,10-15,18H,9,16-17H2,(H,26,29)

InChI Key

LVDBKBQKIDUPPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine.

    Coupling with Benzamide: The sulfonylated indole is coupled with a benzamide derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-[4-(1H-Indol-2-yl)-4-oxobutyl]-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide (29)

This compound () shares the indole-2-yl and 4-oxobutyl backbone with the target molecule but differs in its sulfonamide substitution. Here, the nitrogen atom is substituted with a but-2-yn-1-yl group and a 4-methylbenzenesulfonamide, whereas the target compound features a benzenesulfonyl group directly attached to the indole nitrogen. The presence of the alkyne group in Compound 29 may influence reactivity and pharmacokinetics, as alkynes are prone to metabolic oxidation. Synthesis of Compound 29 employed gold(I)-catalyzed cyclization and AgSbF6, contrasting with the target compound’s conventional sulfonylation methods .

Key Data Comparison

Property Target Compound Compound 29 ()
Molecular Weight ~508.54 g/mol ~522.58 g/mol
Sulfonamide Substituent Benzenesulfonyl on indole 4-Methylbenzenesulfonamide
Additional Functional Group Benzamide terminus But-2-yn-1-yl group
Synthesis Method Conventional sulfonylation Gold(I)-catalyzed cyclization

Benzamide Derivatives with Alkoxy Substituents

Compounds 9–12 from feature benzamide groups linked to hydroxypropan-2-yl amino acid derivatives with alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy). For instance, the hexyloxy chain in Compound 12 may enhance lipophilicity compared to the target compound’s 4-oxobutyl linker, which balances hydrophilicity and flexibility .

Oxazolidinone-Benzamide Hybrids ()

N-{4-[(2-oxo-1,3-oxazolidin-4-yl)methyl]phenyl}benzamide derivatives integrate an oxazolidinone ring—a known antibacterial pharmacophore—with a benzamide group. Unlike the target compound’s indole-sulfonamide motif, these hybrids prioritize bacterial cell wall synthesis inhibition.

Pharmacological Profiles

However, Navitoclax’s trifluoromethanesulfonyl and morpholinyl groups confer distinct electronic properties and target engagement compared to the target compound’s simpler benzenesulfonyl group .

Biological Activity

N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide, a compound with the molecular formula C25H22N2O4S, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, based on diverse research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to an indole derivative and a 4-oxobutyl moiety. Its structural complexity allows for interactions with various biological targets, which may contribute to its therapeutic effects.

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit carrageenan-induced edema in rat models. In a study, specific analogs demonstrated inhibition rates of up to 94.69% at varying time points post-administration .

Antimicrobial Activity

The antimicrobial efficacy of this compound is noteworthy. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MIC) against various pathogens:

  • E. coli : MIC of 6.72 mg/mL
  • S. aureus : MIC of 6.63 mg/mL
  • P. aeruginosa : MIC of 6.67 mg/mL
  • S. typhi : MIC of 6.45 mg/mL
    These findings suggest that the compound could be effective against common bacterial infections .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound's analogs have shown comparable antioxidant activity to Vitamin C, with IC50 values indicating their potential utility in reducing reactive oxygen species during microbial invasions .

Case Study 1: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related benzenesulfonamide derivative in vivo using a rat model. The treatment group exhibited significant reductions in paw edema compared to controls, suggesting a robust anti-inflammatory mechanism that may be applicable to this compound .

Case Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, the compound was tested against several strains of bacteria and fungi. The results indicated that certain derivatives had potent antimicrobial properties, particularly against drug-resistant strains, highlighting the compound's potential as a lead candidate for developing new antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 94.69% inhibition of edema
AntimicrobialMIC values ranging from 6.28 to 6.72 mg/mL
AntioxidantComparable activity to Vitamin C (IC50 values)

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide?

The synthesis involves multi-step pathways, including:

  • Indole sulfonylation : Introducing the benzenesulfonyl group to the indole core under controlled pH and temperature to prevent side reactions .
  • Oxobutyl chain formation : Ketone installation via oxidation or coupling reactions, often requiring dehydrating agents like POCl₃ .
  • Benzamide coupling : Utilizing coupling agents (e.g., EDC/HOBt) for amide bond formation, with solvent selection (DMF or acetonitrile) critical for yield . Optimization focuses on temperature (60–80°C for coupling), solvent polarity, and catalyst choice (e.g., AgSbF₆ for gold-catalyzed steps) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Key markers include:
  • Indole NH protons (δ 10–12 ppm, broad singlet) and benzenesulfonyl S=O groups (δ ~7.5–8.5 ppm for aromatic protons) .
  • Carbonyl signals (C=O at δ ~165–175 ppm in 13C NMR) .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns confirm molecular weight and functional groups (e.g., loss of SO₂ from benzenesulfonyl groups) .
    • IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and S=O (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what methods validate its three-dimensional conformation?

  • The 4-oxobutyl chain’s conformation and benzenesulfonyl group orientation impact target binding (e.g., enzyme active sites). X-ray crystallography or NOE NMR experiments resolve spatial arrangements .
  • Comparative studies show that enantiomers with (R)-configured oxobutyl chains exhibit 2–3× higher inhibition of kinases like EGFR vs. (S)-forms .

Q. What computational strategies predict the compound’s target interactions, and how do electronic properties (e.g., HOMO-LUMO gaps) correlate with activity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity; lower gaps (e.g., 2.97 eV) correlate with higher electrophilicity and biological potency .
  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite identify binding poses. For example, benzenesulfonyl groups form hydrogen bonds with Trypanosoma brucei’s cysteine protease active sites (binding energy: −9.6 kcal/mol) .

Q. How can researchers reconcile contradictory efficacy data across biological assays (e.g., in vitro vs. cellular models)?

  • Dose-Response Profiling : Establish IC₅₀ values under standardized conditions (e.g., serum-free media to reduce protein-binding interference) .
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation in cellular models explains reduced efficacy .
  • Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Methodological Considerations

  • Synthesis Troubleshooting : Low yields in benzamide coupling may require anhydrous solvents or alternative catalysts (e.g., ZnCl₂ for eco-friendly routes) .
  • Data Interpretation : Overlapping NMR signals (e.g., indole vs. benzamide protons) can be resolved via 2D experiments (HSQC, HMBC) .

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